molecular formula C26H25NO5 B8178295 (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid

(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid

Cat. No.: B8178295
M. Wt: 431.5 g/mol
InChI Key: WEIIIAFMWCJVPT-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is a compound used in various scientific research applications. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of ®-3-(Fmoc-amino)-4-(3-hydroxyphenyl)butanoic acid.

    Reduction: Formation of ®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanol.

    Substitution: Formation of ®-3-amino-4-(3-methoxyphenyl)butanoic acid.

Scientific Research Applications

®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in peptide synthesis as a building block for the preparation of peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions to occur at other functional groups.

In biology and medicine, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. It is also used in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of ®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid can be compared with other Fmoc-protected amino acids, such as:

  • ®-3-(Fmoc-amino)-4-(3-hydroxyphenyl)butanoic acid
  • ®-3-(Fmoc-amino)-4-(3-chlorophenyl)butanoic acid
  • ®-3-(Fmoc-amino)-4-(3-fluorophenyl)butanoic acid

These compounds share the common feature of having an Fmoc-protected amino group, but differ in the substituents on the phenyl ring. The presence of different substituents can influence the reactivity and properties of the compounds, making each one unique for specific applications.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(15-25(28)29)27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIIIAFMWCJVPT-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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